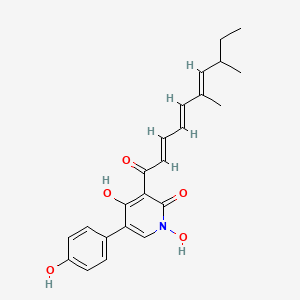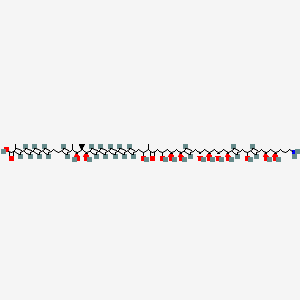
2-(2-Chlorophenyl)-2-hydroxycyclohexanone
Descripción general
Descripción
2-(2-Chlorophenyl)-2-hydroxycyclohexanone is an analytical reference standard that is structurally similar to known hallucinogens. It is a potential impurity in esketamine preparations. This product is intended for research and forensic applications.
Aplicaciones Científicas De Investigación
1. Metabolic Pathways and Derivatives
- A study identified an unexpected product, 3-(2-chlorophenyl)-2-hydroxy-2-cyclohexenone, during the synthesis of a ketamine metabolite, which was also found in plasma and urine extracts from mice and rats treated with ketamine or norketamine (Lai, Hong, & Davisson, 1985).
2. Synthesis and Chemical Properties
- Research has been conducted on the synthesis of various cyclohexanone derivatives, such as 2-Hydroxy-2,6,6-trimethylcyclohexanone, highlighting the versatility of these compounds in chemical synthesis (Subbaraju, Manhas, & Bose, 1992).
3. Pharmacological Aspects
- Studies have delved into the neuropharmacologic properties of arylcycloalkylamines like 2-(O-chlorophenyl)-2-methylaminocyclohexanone, uncovering their distinct class of centrally-acting drugs (Chen, 1969).
4. Anesthetic Use and Effectiveness
- The application of compounds like CI-581, a derivative of this chemical, has been explored in anesthesia, particularly in pediatric care for burn patients (Wilson, Nichols, & McCoy, 1967).
5. Cardiovascular Effects Research
- Another study investigated the cardiovascular effects of CI-581 in rats, suggesting its potential impact on central cardiovascular regulatory mechanisms (Chang, Chan, & Ganendran, 1969).
6. Chemical Synthesis and Structural Analysis
- Researchers have explored Diels-Alder reactions involving cyclohexanone derivatives, contributing to advancements in organic chemistry and synthesis techniques (Gravel, Déziel, Brisse, & Hechler, 1981).
7. Catalysis and Chemical Reactions
- A study on the liquid phase hydrodechlorination of 2,4-dichlorophenol over supported Pd highlighted the influence of support on catalyst deactivation, which is significant for understanding the reactions involving chlorophenyl compounds (Yuan & Keane, 2003).
8. Review on Ketamine and Related Compounds
- A comprehensive review was conducted on the synthesis of ketamine and related analogues, offering insights into the past, current, and future research outlook on these molecules (Jose, Dimitrov, & Denny, 2018).
Propiedades
IUPAC Name |
2-(2-chlorophenyl)-2-hydroxycyclohexan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClO2/c13-10-6-2-1-5-9(10)12(15)8-4-3-7-11(12)14/h1-2,5-6,15H,3-4,7-8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXHGZWYEGMFTJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(=O)C1)(C2=CC=CC=C2Cl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001342459 | |
| Record name | 2-(2-Chlorophenyl)-2-hydroxycyclohexan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001342459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1823362-29-3 | |
| Record name | 2-(2-Chlorophenyl)-2-hydroxycyclohexan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001342459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2-CHLOROPHENYL)-2-HYDROXYCYCLOHEXANONE, (±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7V2660692X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




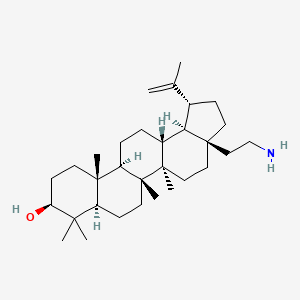
![N-(28-oxo-1'H-lupa-2,20(29)-dieno[3,2-b]indol-28-yl)-glycine](/img/structure/B3025731.png)
![1'H-Lupa-2,20(29)-dieno[3,2-b]indol-28-oic acid](/img/structure/B3025732.png)
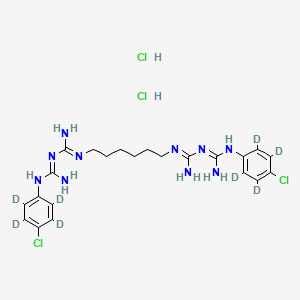
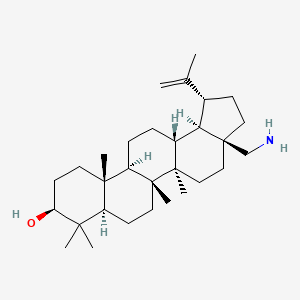
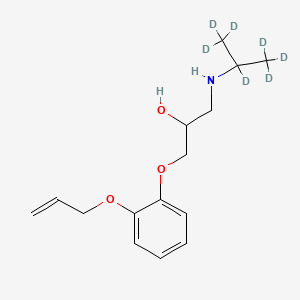
![N-[(1-benzyl-1H-tetrazol-5-yl)methyl]-N-{[4-(hydroxycarbamoyl)phenyl]methyl}-2-(trifluoromethyl)benzamide](/img/structure/B3025737.png)

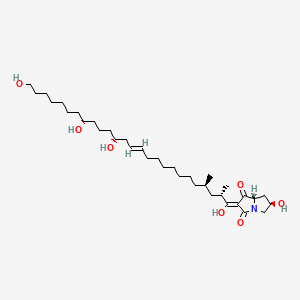
![(1S,2R,4S)-5-[(E)-3-Hydroxy-3-methylbut-1-enyl]-2-methylcyclohex-5-ene-1,2,4-triol](/img/structure/B3025744.png)
